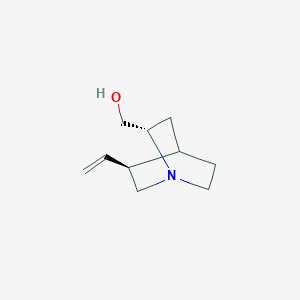
Dimesitylammonium Pentafluorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimesitylammonium Pentafluorobenzenesulfonate is a chemical compound with the molecular formula C24H24F5NO3S and a molecular weight of 501.51 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and proteomics . The compound is known for its unique structural properties, which include a combination of mesityl groups and a pentafluorobenzenesulfonate moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimesitylammonium pentafluoro benzenesulfonate typically involves the reaction of mesitylamine with pentafluorobenzenesulfonyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The product is then purified through recrystallization or chromatography to achieve a high purity level .
Industrial Production Methods
While specific industrial production methods for dimesitylammonium pentafluoro benzenesulfonate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Dimesitylammonium Pentafluorobenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pentafluorobenzenesulfonate group.
Condensation Reactions: It is also used as a condensation agent in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions with dimesitylammonium pentafluoro benzenesulfonate include bases like sodium hydroxide and potassium carbonate, as well as solvents such as dichloromethane and acetonitrile . Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving dimesitylammonium pentafluoro benzenesulfonate depend on the specific reaction type. For example, in nucleophilic substitution reactions, the product will be a substituted aromatic compound .
Aplicaciones Científicas De Investigación
Dimesitylammonium Pentafluorobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in condensation and substitution reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Industry: It finds applications in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of dimesitylammonium pentafluoro benzenesulfonate involves its ability to act as a strong electrophile due to the presence of the pentafluorobenzenesulfonate group . This electrophilic nature allows it to participate in various chemical reactions, facilitating the formation of new chemical bonds. The mesityl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Comparación Con Compuestos Similares
Similar Compounds
Mesitylamine: A precursor in the synthesis of dimesitylammonium pentafluoro benzenesulfonate.
Pentafluorobenzenesulfonyl Chloride: Another precursor used in the synthesis.
Dimesitylborane: A compound with similar mesityl groups but different reactivity due to the presence of boron instead of nitrogen.
Uniqueness
Dimesitylammonium Pentafluorobenzenesulfonate is unique due to its combination of mesityl groups and a pentafluorobenzenesulfonate moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and research applications .
Propiedades
IUPAC Name |
2,3,4,5,6-pentafluorobenzenesulfonic acid;2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N.C6HF5O3S/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6;7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9/h7-10,19H,1-6H3;(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKHTKBUMNIBLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=C(C=C(C=C2C)C)C)C.C1(=C(C(=C(C(=C1F)F)S(=O)(=O)O)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F5NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-4H-cyclopenta[l]phenanthrene](/img/structure/B8058280.png)
![5-amino-6-({2-amino-6-[(4-{[6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy}-5-(hydroxymethyl)oxolan-2-yl)oxy]cyclohexyl}oxy)-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B8058288.png)
![(2S)-4-[2-[(2S)-2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B8058295.png)
![barium(2+);[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B8058298.png)






